6-Bromo-8-chloro-2,2-dimethylchroman
Description
Chemical Name: 6-Bromo-8-chloro-2,2-dimethylchroman CAS No.: 1350761-33-9 Molecular Formula: C₁₁H₁₂BrClO Molecular Weight: 275.573 g/mol Structure: This compound features a chroman backbone (a benzopyran derivative) substituted with bromine at position 6, chlorine at position 8, and two methyl groups at position 2. Its unique halogenation pattern and steric hindrance from the dimethyl group influence its physicochemical properties and reactivity .
Properties
CAS No. |
1350761-33-9 |
|---|---|
Molecular Formula |
C11H12BrClO |
Molecular Weight |
275.57 g/mol |
IUPAC Name |
6-bromo-8-chloro-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C11H12BrClO/c1-11(2)4-3-7-5-8(12)6-9(13)10(7)14-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
FTOZENSWQJPRSJ-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Br)Cl)C |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Br)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Parameters
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Features |
|---|---|---|---|---|---|
| 6-Bromo-8-chloro-2,2-dimethylchroman | 1350761-33-9 | C₁₁H₁₂BrClO | 275.573 | Br (C6), Cl (C8), -CH₃ (C2) | Halogenated chroman with steric hindrance |
| 6-Bromo-8-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | 1342961-29-8 | C₁₁H₁₀BrClO₂ | 289.55 | Br (C6), Cl (C8), -CH₃ (C2), ketone (C4) | Oxidized chroman with ketone functionality |
| 8-Bromo-6-chloro-2-methylchroman-4-one | 1154547-56-4 | C₁₀H₈BrClO₂ | 275.529 | Br (C8), Cl (C6), -CH₃ (C2), ketone (C4) | Positional isomer with reduced methyl groups |
| Caledonixanthone J (compound 11) | - | C₁₈H₁₆O₅ | 312.1013 | 3,4-cis-dihydroxy-2,2-dimethylchroman moiety | Xanthone derivative with hydroxylation |
Halogenation Patterns and Reactivity
- Target Compound : The bromine (Br) at position 6 and chlorine (Cl) at position 8 create a meta-halogenation pattern. This arrangement may enhance electrophilic substitution resistance compared to para-substituted analogues due to steric and electronic effects .
- Comparison with 8-Bromo-6-chloro-2-methylchroman-4-one: Swapping halogen positions (Br at C8, Cl at C6) and reducing the dimethyl group to a single methyl alters reactivity.
Functional Group Influence
- This contrasts with the non-oxidized chroman structure of the target compound, which may favor lipophilicity .
- Xanthone Derivatives (e.g., Caledonixanthone J) : These feature additional hydroxyl groups and fused aromatic systems, leading to higher molecular weights and enhanced biological activity (e.g., antioxidant or antimicrobial properties) compared to halogenated chromans .
Steric and Electronic Effects
- Dimethyl vs. In contrast, 8-bromo-6-chloro-2-methylchroman-4-one (with a single methyl group) exhibits less steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
